AChE Off-Target Liability Profile: No Inhibition at 26 µM Versus Active Comparators
In a direct binding assay, 2-chloro-N-(4-iodo-2-methylphenyl)benzamide (CAS 326898-57-1) exhibited no inhibition of acetylcholinesterase (AChE) when tested at 26 µM , a result entered into the ChEMBL database (ID: ALA643077). This stands in contrast to a structurally related subset of 2-hydroxy-N-phenylbenzamide derivatives, which demonstrated moderate AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM under comparable assay conditions [1]. While the specific compound's negative result is reported at a single concentration, the data suggest a potentially favorable off-target profile with respect to cholinergic neurotoxicity liability, differentiating it from certain active benzamide analogs that carry this undesired activity at low micromolar concentrations.
| Evidence Dimension | Inhibition of acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | 2-Hydroxy-N-phenylbenzamide derivatives; IC50 range of 33.1–85.8 µM |
| Quantified Difference | Target compound shows no inhibition at a concentration at or below the lower bound of comparator IC50 range, implying compound is at least 1.3-fold to 3.3-fold less potent against AChE than active comparators (assuming IC50 >26 µM). |
| Conditions | In vitro enzymatic assay; ChEMBL assay ID ALA643077 for target compound; comparator data from spectrophotometric Ellman method. |
Why This Matters
For researchers concerned with cholinergic off-target effects, the absence of AChE inhibition at 26 µM reduces one potential source of confounding neurotoxicity, an advantage not universal among benzamide analogs.
- [1] Krátký, M. et al. 2-Hydroxy-N-phenylbenzamides and their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Biomolecules, 2019. View Source
